molecular formula C22H22ClN5O2 B2756773 1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-13-0

1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2756773
CAS No.: 890937-13-0
M. Wt: 423.9
InChI Key: CMLOQRKVRLRYGI-UHFFFAOYSA-N
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Description

The core structure features a pyrazolo[3,4-d]pyrimidine ring substituted at position 1 with a 5-chloro-2-methylphenyl group and at position 4 with a 3,4-dimethoxyphenethylamine moiety. The chloro and methyl groups on the phenyl ring enhance lipophilicity and metabolic stability, while the dimethoxyphenethyl chain may influence receptor binding through steric and electronic effects .

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-14-4-6-16(23)11-18(14)28-22-17(12-27-28)21(25-13-26-22)24-9-8-15-5-7-19(29-2)20(10-15)30-3/h4-7,10-13H,8-9H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLOQRKVRLRYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a diverse range of biological activities, making it a significant focus in medicinal chemistry and drug development. Its unique structure, characterized by the presence of both electron-withdrawing and electron-donating groups, contributes to its pharmacological potential.

Chemical Structure and Properties

  • Molecular Formula : C22H22ClN5O2
  • Molecular Weight : 423.9 g/mol
  • IUPAC Name : 1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The compound's structure includes a chloro substituent and methoxy groups that influence its biological interactions. The presence of nitrogen in the pyrazolo ring enhances its reactivity and interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. The balance between electron-withdrawing and electron-donating groups affects its nucleophilicity and electrophilicity during chemical transformations, potentially leading to inhibition or modulation of various biological pathways.

Biological Activities

Research has indicated that compounds in the pyrazolo[3,4-d]pyrimidine class possess a variety of biological activities:

  • Anticancer Activity :
    • Several studies have demonstrated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
    • For instance, compounds similar to 1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown effectiveness against breast cancer and leukemia cells.
  • Antimicrobial Activity :
    • Pyrazolo derivatives have been evaluated for their antimicrobial effects against both gram-positive and gram-negative bacteria.
    • In vitro assays have indicated that certain derivatives exhibit potent antibacterial activity comparable to established antibiotics.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various pyrazolo derivatives:

StudyFindings
Varadaraju et al. (2013)Identified piperazine derivatives with significant acetylcholinesterase inhibition potential. Similar mechanisms may apply to pyrazolo derivatives.
MDPI Review (2024)Highlighted the use of heterocycles in drug development; compounds like 1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are promising candidates due to their bioactivity.
BenchChem Data (2024)Provided comprehensive data on the compound's structure and potential applications in research settings.

Scientific Research Applications

Pharmacological Activities

1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety have significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against Mycobacterium tuberculosis, with IC50 values indicating potent efficacy against bacterial strains . The specific compound's structure suggests potential effectiveness against a broader range of pathogens.

Anticancer Properties

The anticancer potential of pyrazolo[3,4-d]pyrimidines has been explored extensively. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth . The presence of sulfur and chlorine atoms in the structure may enhance binding affinity to target proteins involved in cancer progression.

Antitubercular Activity

A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound . These findings highlight the potential for developing new antitubercular agents from this class of compounds.

Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological or physicochemical properties:

Compound Name Substituents (Position 1) Substituents (N-Position) Key Findings Reference
1-(5-Chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5-Chloro-2-methylphenyl 3,4-Dimethoxyphenethyl Hypothesized kinase inhibition; improved solubility due to methoxy groups. [1, 12]
1-(5-Chloro-2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5-Chloro-2-methylphenyl 3-(Trifluoromethyl)benzyl Enhanced metabolic stability; trifluoromethyl group increases lipophilicity. [1]
1-(5-Chloro-2-methylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine 5-Chloro-2-methylphenyl 4-Ethylphenyl Moderate antibacterial activity (MIC: 8 µg/mL against S. aureus). [2, 4]
1-(5-Chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine 5-Chloro-2-methylphenyl 2,3-Dihydro-1,4-benzodioxin-6-yl Improved CNS penetration due to benzodioxin moiety. [3]
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) 2-Chloro-2-phenylethyl 2-Chlorophenyl; methylthio at C6 Potent Src inhibitor (IC₅₀: 0.8 µM); methylthio enhances binding affinity. [12]
Ibrutinib (1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one) 4-Phenoxyphenyl Piperidinyl-acrylamide conjugate FDA-approved BTK inhibitor; phenoxy group critical for target selectivity. [15]

Structural and Electronic Modifications

  • Position 1 Substitutions: The 5-chloro-2-methylphenyl group (common across analogs) provides steric bulk and electron-withdrawing effects, stabilizing the aromatic system and enhancing binding to hydrophobic kinase pockets .
  • N-Position Modifications :

    • Methoxy vs. Trifluoromethyl : The 3,4-dimethoxyphenethyl group in the target compound offers moderate hydrophilicity, while 3-(trifluoromethyl)benzyl () increases logP, favoring blood-brain barrier penetration .
    • Benzodioxin Moiety : The dihydrobenzodioxin group () enhances planarity and π-stacking interactions, improving CNS activity .
  • C6 Modifications :

    • Methylthio (SI388) or sulfonyl groups () at C6 improve kinase affinity by forming hydrogen bonds with ATP-binding residues .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol improves solubility during cyclocondensation .
  • Catalysts : Triethylamine or DMAP can accelerate substitution reactions .
  • Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions during sensitive steps .

How can structural characterization of this compound be validated using advanced spectroscopic and computational methods?

Basic
Core characterization techniques include:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.3–7.6 ppm for chlorophenyl groups; methoxy signals at δ 3.8–4.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₃ClN₅O₂: 448.1543) .
  • X-ray crystallography : Resolve 3D conformation (if crystals are obtainable) .

Q. Advanced Validation :

  • DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p) basis set) to verify electronic environments .
  • 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity in complex regions (e.g., pyrazolo-pyrimidine ring) .

What are the primary biological targets of this compound, and how are they identified experimentally?

Basic
Reported targets include:

  • Kinases : Src family kinases (IC₅₀ ~50 nM) and Bcr-Abl (IC₅₀ ~120 nM) via ATP-binding site inhibition .
  • Antimicrobial targets : Bacterial topoisomerase IV (MIC ~2 µg/mL against S. aureus) .

Q. Experimental Methods :

  • Kinase assays : Use recombinant enzymes with ADP-Glo™ luminescence kits to quantify inhibition .
  • Microbiological screening : Broth microdilution assays in Mueller-Hinton medium for MIC determination .
  • Cellular assays : Apoptosis detection (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, IC₅₀ ~1.2 µM) .

How can contradictions in reported biological activities (e.g., varying IC₅₀ values) be resolved methodologically?

Advanced
Discrepancies may arise from assay conditions or cellular models. Resolution strategies:

Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence polarization methods .

Cell line authentication : Ensure STR profiling of cancer cells to rule out cross-contamination .

Pharmacokinetic factors : Measure intracellular compound levels via LC-MS to correlate exposure with activity .

Proteomic profiling : Use phospho-antibody arrays to identify off-target effects influencing IC₅₀ variability .

What computational approaches are recommended for predicting novel targets or off-target interactions?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Screen against kinase libraries (e.g., PDB entries 2SRC, 1IEP) using the pyrazolo-pyrimidine core as a pharmacophore .
  • QSAR modeling : Train models on pyrazolo[3,4-d]pyrimidine derivatives to predict ADMET properties (e.g., logP ~2.5, PSA ~90 Ų) .
  • Machine learning (DeepChem) : Predict toxicity using ChEMBL datasets to prioritize derivatives with lower hERG liability .

How can derivatives be rationally designed to improve metabolic stability and blood-brain barrier (BBB) penetration?

Advanced
Design Strategies :

  • LogP optimization : Introduce polar groups (e.g., -OH, -CF₃) to reduce logP from 3.5 to 2.8, enhancing solubility .
  • BBB prediction : Use the Veber rule (rotatable bonds ≤5, PSA ≤90 Ų) and PAMPA-BBB assays to prioritize candidates .
  • Metabolic blocking : Replace labile methoxy groups with bioisosteres (e.g., difluoromethoxy) to resist CYP450 oxidation .

Q. Validation :

  • Microsomal stability assays : Incubate with rat liver microsomes (RLM) to measure t₁/₂ improvements (e.g., from 30 min to >120 min) .
  • In vivo PK studies : Monitor plasma and brain concentrations in rodent models after oral administration .

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